molecular formula C4H9FO B6154527 (2S)-4-fluorobutan-2-ol CAS No. 2227891-73-6

(2S)-4-fluorobutan-2-ol

Cat. No.: B6154527
CAS No.: 2227891-73-6
M. Wt: 92.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chirality in Fluorinated Organic Molecules for Academic Inquiry

The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity to biological targets, and bioavailability. wikipedia.orgsoton.ac.uk When a stereogenic center is present, as in chiral molecules, the three-dimensional arrangement of atoms becomes critical. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different biological activities. soton.ac.ukdiva-portal.org For instance, one enantiomer of a drug might be therapeutic while the other is inactive or even harmful. diva-portal.org

The combination of chirality and fluorination is therefore of profound interest in academic and industrial research. wikipedia.org The study of chiral fluorinated molecules allows scientists to fine-tune molecular properties with high precision. These compounds serve as valuable probes for understanding biological processes and as building blocks for creating new pharmaceuticals and advanced materials. mdpi.comdiva-portal.org The development of methods to synthesize single enantiomers of fluorinated compounds is a significant area of research, aiming to produce molecules with increased potency, selectivity, and reduced side effects. soton.ac.uk

Overview of Strategic Importance of (2S)-4-Fluorobutan-2-ol as a Chiral Synthon in Research

This compound is a chiral fluorinated alcohol that serves as a versatile building block, or "synthon," in organic synthesis. Its structure contains two key features: a stereocenter at the C2 position with a defined (S)-configuration, and a fluorine atom at the C4 position. This combination makes it a valuable starting material for constructing more complex, stereochemically defined molecules.

While extensive research focusing solely on this compound is not widely documented, its strategic importance can be inferred from the broad utility of similar chiral fluorohydrins. These types of synthons are sought after for several reasons:

Introduction of Fluorine: It provides a straightforward way to incorporate a fluorine atom into a molecule, which can enhance desired properties like metabolic stability. core.ac.uk

Chiral Pool Synthesis: As an enantiomerically pure compound, it allows for the synthesis of target molecules with a specific stereochemistry, avoiding the need for costly and often inefficient separation of enantiomers later in the synthetic sequence. york.ac.uk

Versatile Functional Groups: The primary alcohol group can be easily converted into other functional groups (e.g., aldehydes, esters, amines), providing numerous pathways for synthetic elaboration.

Researchers utilize building blocks like this compound in the synthesis of complex targets, including bioactive compounds and fluorinated analogues of natural products. acs.org

Table 1: Physical and Chemical Properties of 4-Fluorobutan-2-ol (Note: Data for the specific (2S)-enantiomer is limited; the following data is for the racemic compound unless otherwise specified.)

Property Value Source
Molecular Formula C₄H₉FO nih.gov
Molecular Weight 92.11 g/mol nih.gov
IUPAC Name This compound
CAS Number 18804-31-4 (racemate) nih.gov
XLogP3 0.7 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov

| Rotatable Bond Count | 2 | nih.gov |

Historical Context and Evolution of Research in Asymmetric Fluorination

The field of asymmetric fluorination, which aims to create a stereogenic carbon-fluorine bond, has evolved significantly over the past several decades. Initially, progress was limited by the hazardous nature of elemental fluorine (F₂) and the lack of selective fluorinating agents.

A major breakthrough came with the development of electrophilic N-F reagents, which are safer to handle and more selective. Early examples include N-fluorosulfonimides like NFSI (N-Fluorobenzenesulfonimide). acs.org The first attempts at enantioselective fluorination often relied on using chiral substrates or stoichiometric amounts of chiral fluorinating agents derived from natural products like camphor. However, these methods often suffered from limited substrate scope and moderate enantioselectivity.

The turn of the 21st century saw a rapid acceleration in the field, driven by the advent of catalytic asymmetric methods. This evolution can be broadly categorized:

Transition Metal Catalysis: Researchers developed chiral catalysts based on metals like titanium, palladium, and copper, combined with chiral ligands, to catalyze the enantioselective fluorination of substrates such as β-ketoesters. ethz.ch

Organocatalysis: A paradigm shift occurred with the rise of organocatalysis, where small organic molecules are used as catalysts. Chiral amines, for example, can activate aldehydes and ketones towards enantioselective fluorination with N-F reagents. acs.orgresearchgate.net This approach has proven to be a powerful strategy for constructing fluorinated stereocenters.

These advancements have made it possible to synthesize a wide array of chiral fluorinated molecules with high levels of stereocontrol, moving the field from a synthetic curiosity to a powerful tool in chemical science. diva-portal.org

Scope and Objectives of Current Academic Research on this compound

Current academic research involving synthons like this compound is primarily focused on their application in the efficient construction of complex molecular architectures. The objectives of this research are multifaceted and align with broader trends in organic chemistry.

One major objective is the synthesis of novel bioactive compounds . By incorporating the this compound moiety, chemists can create analogues of existing drugs or natural products. The goal is to see how the specific placement of the fluorine atom and the defined stereochemistry affect biological activity, potentially leading to the discovery of new therapeutic agents. soton.ac.ukmdpi.com For example, related fluorinated building blocks are used to synthesize potential ligands for biological receptors or to create fluorinated amino acids for peptide-based drugs. mdpi.comnih.gov

Another key area is the development of new synthetic methodologies . Researchers are constantly seeking to expand the "synthetic toolbox." Using building blocks like this compound, they can test and showcase the utility of new chemical reactions. This includes developing more efficient ways to form carbon-carbon or carbon-heteroatom bonds, often under milder and more environmentally friendly conditions.

Furthermore, there is an interest in using such building blocks to create advanced materials . The unique properties imparted by fluorine can be harnessed to create fluorinated polymers, liquid crystals, or other materials with specific, desirable characteristics. soton.ac.uk The defined chirality of the synthon can introduce ordered structures at the molecular level.

In essence, while this compound is a relatively simple molecule, its value lies in its potential as a starting point for innovation across medicinal chemistry, methodology development, and materials science.

Properties

CAS No.

2227891-73-6

Molecular Formula

C4H9FO

Molecular Weight

92.1

Purity

95

Origin of Product

United States

Advanced Asymmetric Synthesis Methodologies for 2s 4 Fluorobutan 2 Ol

Enantioselective Reduction Strategies for Precursor Ketones

A key precursor for the synthesis of (2S)-4-fluorobutan-2-ol is 4-fluorobutan-2-one (B8638378). The primary challenge in this approach is the stereoselective reduction of the prochiral ketone to establish the (S)-configuration at the C2 position. Various catalytic systems have been explored to achieve high enantioselectivity in this transformation.

Transition metal catalysis, particularly with ruthenium, rhodium, and iridium complexes, represents a powerful tool for the asymmetric hydrogenation of ketones. These methods often exhibit high catalytic activity and enantioselectivity. In the context of producing this compound, a chiral catalyst facilitates the delivery of hydrogen to one face of the carbonyl group of 4-fluorobutan-2-one.

Asymmetric transfer hydrogenation (ATH) is a particularly practical variant that uses readily available hydrogen donors like isopropanol or formic acid. Chiral ruthenium complexes, such as those based on N-tosylated diamine ligands (e.g., (R,R)-TsDPEN), are well-established catalysts for the ATH of ketones. While specific studies on 4-fluorobutan-2-one are not extensively documented, the high efficiency of these catalysts with other β-functionalized ketones suggests their applicability. For instance, Ru(II)-catalyzed ATH of α-alkyl-β-ketoaldehydes has demonstrated excellent yields and enantioselectivities, proceeding via dynamic kinetic resolution. These catalysts have shown the ability to deliver anti-2-benzyl-1-phenylpropane-1,3-diols with greater than 99% ee, highlighting the potential for high stereocontrol in similar systems. mdpi.com

Catalyst SystemPrecursorHydrogen DonorSolventYield (%)Enantiomeric Excess (ee %)
Ru(II)-(R,R)-TsDPEN4-fluorobutan-2-oneIsopropanolDichloromethaneHigh (anticipated)>95 (anticipated)
[Rh(cod)Cl]₂ / Chiral Ligand4-fluorobutan-2-oneH₂MethanolHigh (anticipated)>90 (anticipated)
Ir(I)-complex / Chiral Ligand4-fluorobutan-2-oneH₂TolueneHigh (anticipated)>95 (anticipated)
This table presents anticipated results for the asymmetric hydrogenation of 4-fluorobutan-2-one based on the performance of these catalyst systems with analogous substrates.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. Chiral phosphoric acids and their derivatives are effective catalysts for the asymmetric reduction of ketones and imines. nih.govacs.org For the reduction of 4-fluorobutan-2-one, a chiral phosphoric acid could activate the ketone towards reduction by a hydride source, such as a Hantzsch ester or a benzothiazoline, while directing the hydride to a specific face of the carbonyl.

Research on the organocatalytic asymmetric reduction of fluorinated alkynyl ketimines has shown that chiral phosphoric acid catalysts can achieve excellent enantioselectivities. nih.gov This demonstrates the potential of organocatalysis to effectively control the stereochemistry in reductions of substrates bearing fluorine atoms. While direct examples for 4-fluorobutan-2-one are scarce, the principles of enamine and iminium ion activation are well-established for the asymmetric reduction of a wide range of ketones.

The use of chiral auxiliaries is a classical and reliable method for achieving stereocontrol in organic synthesis. wikipedia.org In this approach, the precursor ketone, 4-fluorobutan-2-one, is first reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the carbonyl group is then directed by the stereocenter of the auxiliary, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the enantiomerically enriched this compound.

Chiral AuxiliaryReducing AgentDiastereomeric Ratio (dr)
Evans OxazolidinoneLiAlH(OtBu)₃>95:5 (anticipated)
(R)-2-amino-2-phenylethanolNaBH₄>90:10 (anticipated)
Oppolzer's CamphorsultamL-Selectride>98:2 (anticipated)
This table presents anticipated diastereomeric ratios for the chiral auxiliary-mediated reduction of 4-fluorobutan-2-one based on established precedents.

Stereoselective Fluorination Techniques for Chiral Alcohols and Precursors

An alternative strategy to establish the stereochemistry of this compound involves the introduction of the fluorine atom at a later stage of the synthesis onto a chiral, non-fluorinated precursor. This approach relies on the ability to control the stereochemical outcome of the fluorination reaction.

Electrophilic fluorination involves the reaction of a nucleophilic substrate with an electrophilic source of fluorine. wikipedia.orgbrynmawr.eduresearchgate.net Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). brynmawr.edursc.org To achieve enantiocontrol, a chiral substrate or a chiral catalyst is required.

One approach would involve the diastereoselective fluorination of an enolate derived from a chiral ester or amide of 3-oxobutanoic acid. The pre-existing stereocenter in the chiral auxiliary would direct the approach of the electrophilic fluorinating agent. Alternatively, organocatalytic methods have been developed for the enantioselective α-fluorination of ketones and aldehydes, often employing chiral amines to form a transient chiral enamine that then reacts with the electrophilic fluorine source. acs.orgprinceton.edu While this is typically applied to the carbon adjacent to the carbonyl, creative synthetic design could utilize such methods on a suitable precursor.

Recent studies have demonstrated the stereospecific electrophilic fluorination of enantioenriched alkylcarbastannatrane reagents, which proceeds with inversion of configuration. nih.gov This highlights the potential for high stereochemical control in electrophilic fluorination reactions.

Fluorinating AgentSubstrate TypeStereochemical Outcome
N-Fluorobenzenesulfonimide (NFSI)Chiral EnolateDiastereoselective
Selectfluor®Chiral Enamine (Organocatalysis)Enantioselective
Selectfluor®Enantioenriched AlkylcarbastannatraneInversion of Configuration nih.gov

Nucleophilic fluorination is a common method for introducing fluorine, often proceeding via an Sₙ2 mechanism which results in an inversion of stereochemistry at the reaction center. tcichemicals.com To synthesize this compound via this route, one would start with a chiral precursor having a leaving group (e.g., tosylate, mesylate, or halide) at the C4 position and the (R)-configuration at the C2 hydroxyl group (protected).

For example, (R)-1,2-epoxybutane could be opened with a cyanide source, followed by reduction and protection to yield a precursor with a hydroxyl group at C4. Activation of this hydroxyl group to a good leaving group, followed by reaction with a nucleophilic fluoride (B91410) source such as potassium fluoride (often with a phase-transfer catalyst) or tetra-n-butylammonium fluoride (TBAF), would lead to the desired (S)-configuration at C4 through inversion. Subsequent deprotection of the C2 hydroxyl would yield this compound. The stereochemical integrity of the reaction is highly dependent on the reaction conditions to ensure an Sₙ2 pathway and avoid elimination or racemization.

Fluoride SourceLeaving GroupStereochemical Outcome
Potassium Fluoride / Crown EtherTosylateInversion (Sₙ2)
Tetra-n-butylammonium fluoride (TBAF)MesylateInversion (Sₙ2)
Diethylaminosulfur trifluoride (DAST)AlcoholInversion (Sₙ2)

Regioselective and Diastereoselective Fluorination in Complex Systems

Achieving regioselectivity and diastereoselectivity in the fluorination of complex molecules is a significant challenge in organic synthesis. The introduction of a fluorine atom at a specific position and with a defined stereochemistry requires precise control over the reaction conditions and the catalyst-substrate interactions. In the context of synthesizing precursors to this compound, these methods are crucial for establishing the C-F bond at the C4 position with the correct spatial orientation relative to other stereocenters or functional groups within the molecule.

Recent advancements have demonstrated the utility of directing groups to guide the fluorinating agent to a specific C-H bond, thereby ensuring high regioselectivity. For instance, the use of a hydroxyl group as a directing element can facilitate the fluorination of a remote unactivated C(sp³)–H bond. This strategy has been successfully applied in the diastereoselective fluorination of complex molecules like steroids, where the inherent structural rigidity and the directing group work in concert to favor the formation of a single diastereomer. It has been proposed that sulfonyl oxygen atoms can assist through hydrogen bonding with the acidic C–H bond of the fluorinating agent, such as Selectfluor, to direct the fluorination with high regio- and stereoselectivity rsc.org.

Furthermore, the choice of the fluorinating agent and reaction conditions can significantly influence the diastereoselectivity of the fluorination process. For example, in the synthesis of vicinal halofluoroalkanes, the use of trihaloisocyanuric acids and HF•pyridine leads to Markovnikov-oriented products with anti-addition, as demonstrated with cyclic alkenes organic-chemistry.org. While not directly applied to this compound, these principles of substrate control and reagent choice are fundamental to designing synthetic routes that can selectively fluorinate a prochiral substrate to yield the desired fluorinated precursor. The stereocontrolled synthesis of molecules with multiple contiguous fluorine atoms has been achieved through sequential fluorination of diastereoisomeric alcohol-diepoxides, involving highly stereospecific epoxide ring-opening and deshydroxyfluorination reactions acs.org.

The table below illustrates the impact of directing groups on the diastereoselectivity of fluorination in representative complex systems, which can be conceptually applied to the synthesis of fluorinated precursors for this compound.

Directing GroupSubstrate TypeFluorinating AgentDiastereomeric Ratio (dr)Reference
HydroxylSteroidSelectfluorHigh dr reported rsc.org
Sulfonyl HydrazoneSteroidSelectfluorHigh dr reported rsc.org
Boronic AcidAllylic AlcoholSelectfluorUp to 94% ee nih.gov

Chemoenzymatic and Dynamic Kinetic Resolution Approaches

Chemoenzymatic methods, particularly dynamic kinetic resolution (DKR), offer an elegant and efficient pathway to enantiomerically pure chiral alcohols like this compound. DKR combines the high enantioselectivity of an enzyme-catalyzed kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

The core of this approach lies in the synergistic combination of a biocatalyst, typically a lipase, for the enantioselective acylation of the alcohol, and a metal-based catalyst for the racemization of the unreacted alcohol enantiomer. Lipases are widely used due to their operational stability in organic solvents and their ability to selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other.

For the synthesis of this compound, a racemic mixture of 4-fluorobutan-2-ol would be subjected to a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor. The lipase would selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. Simultaneously, a racemization catalyst, often a ruthenium complex, continuously converts the unreacted (R)-4-fluorobutan-2-ol back into the racemic mixture. This allows the lipase to continuously resolve the racemate, funneling the entire starting material into the acylated (R)-enantiomer and the unreacted (S)-4-fluorobutan-2-ol. A final separation step then yields the highly enantiopure this compound. The compatibility of the enzyme and the racemization catalyst is crucial, as they must function optimally under the same reaction conditions without inhibiting each other acs.org.

The following table summarizes representative results for the dynamic kinetic resolution of secondary alcohols, including fluorinated analogues.

SubstrateBiocatalystRacemization CatalystYield of (S)-alcoholEnantiomeric Excess (ee)Reference
Racemic secondary alcoholsSubtilisinAminocyclopentadienylruthenium complexHighExcellent semanticscholar.org
Racemic secondary alcoholsLipase TLRuthenium complexHigh>99% acs.org
Fluorinated aryl alcoholsLipaseMetallo-catalystHighHigh researchgate.net

A plausible one-pot synthesis could start from an appropriate precursor, such as an α-bromoarylketone, which undergoes nucleophilic substitution with a fluoride source to generate the fluorinated ketone intermediate in situ. Subsequently, a chiral ruthenium catalyst and a hydrogen donor, like a formic acid/triethylamine mixture, are introduced to effect the asymmetric transfer hydrogenation of the ketone to the desired this compound researchgate.net. The success of such a one-pot process hinges on the careful selection of catalysts and reaction conditions that are compatible with both the fluorination and the reduction steps. For example, it has been shown that K₃PO₄ can act as a base in the nucleophilic substitution step and as an additive to enhance reactivity and enantioselectivity in the subsequent reductive step researchgate.net.

Another one-pot strategy involves the fluorination of a β-ketoester followed by an asymmetric Michael addition, promoted by a recyclable fluorous bifunctional organocatalyst, to construct molecules with two chiral centers, one of which bears the fluorine atom rsc.orgresearchgate.net. These examples highlight the potential of tandem catalysis to create complex fluorinated chiral molecules in an efficient and stereocontrolled manner.

Mechanistic Investigations of Asymmetric Synthetic Routes

A deep understanding of the reaction mechanisms is paramount for the rational design and optimization of asymmetric synthetic methods. Mechanistic studies, often aided by computational modeling, provide insights into how catalysts and substrates interact to create the observed stereoselectivity.

In the asymmetric synthesis of chiral alcohols via hydrogenation of prochiral ketones, the stereochemical outcome is determined in the transition state of the hydrogen transfer step. For metal-catalyzed asymmetric transfer hydrogenation, it is generally accepted that the catalyst, substrate, and hydrogen donor form a transient, organized complex. The chiral ligands on the metal create a chiral environment that forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the alcohol.

Proposed transition state models often involve an octahedral nickel complex where both the substrate and a chiral ligand, such as DBFOX-Ph, are coordinated to the metal center nih.gov. The steric and electronic properties of the ligand dictate the facial selectivity of the hydride attack on the carbonyl carbon. In organocatalysis, for instance in the α-fluorination of ketones, mechanistic studies have revealed dual hydrogen-bonding and electrostatic interactions as key stereocontrol elements researchgate.net. The catalyst and the substrate form a well-defined transition state where the fluorinating agent is directed to one face of the enamine intermediate.

The choice of solvent and the presence of additives can have a profound impact on the stereoselectivity of asymmetric reactions. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as remarkable solvents or additives that can significantly enhance reactivity and selectivity rsc.org.

HFIP's unique properties, including its high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, allow it to stabilize ionic intermediates and engage in specific hydrogen-bonding interactions with catalysts and substrates nih.govacs.orgrsc.org. In the context of C-H activation reactions, HFIP can facilitate the interaction between the catalyst and the target C-H bond through hydrogen bonding nih.gov. In asymmetric catalysis, HFIP can introduce steric crowding in the transition state, thereby amplifying the stereochemical preference of the chiral catalyst nih.gov. For example, the use of HFIP as an additive was found to be crucial for achieving high enantioselectivity in the catalytic enantioselective fluorination of β-ketoesters nih.gov.

Additives can also play a more direct role in the catalytic cycle. In some cases, achiral additives can surprisingly tune the enantioselectivity of a reaction. For example, in the enantioselective fluorination of allylic alcohols, subtle structural changes to an achiral boronic acid additive were shown to dramatically alter the enantiomeric excess of the product, highlighting the intricate interplay between all components of the reaction mixture in determining the stereochemical outcome nih.gov.

The table below provides examples of the effect of fluorinated solvents and additives on enantioselectivity in relevant asymmetric reactions.

Reaction TypeAdditive/SolventEffect on Enantioselectivity (ee)Reference
Asymmetric Fluorination of β-ketoestersHFIP (additive)Crucial for high ee nih.gov
Asymmetric Fluorination of Allylic AlcoholsSubstituted Boronic Acid (additive)Significant tuning of ee nih.gov
Asymmetric C-H ActivationHFIP (solvent)Enhanced stereoselectivity nih.gov

Strategic Applications of 2s 4 Fluorobutan 2 Ol in Advanced Organic Synthesis Research

Chiral Building Block in Natural Product Synthesis Research

The enantiopure nature of (2S)-4-fluorobutan-2-ol makes it an ideal candidate for use in the chiral pool, a collection of readily available, enantiomerically pure compounds from natural sources that serve as starting materials for the synthesis of complex chiral molecules. By incorporating this fluorinated building block, researchers can introduce fluorine into target natural products, a strategy often employed to enhance biological activity, metabolic stability, and lipophilicity.

The introduction of fluorine into polyketides, a large class of structurally diverse natural products with a wide range of biological activities, is a promising strategy for developing new pharmaceuticals nih.govacs.orgescholarship.org. While direct examples of the incorporation of this compound into polyketide scaffolds are not extensively documented in publicly available research, the principles of polyketide synthesis allow for the use of fluorinated building blocks. Engineered polyketide synthases have been shown to utilize fluorinated extender units, demonstrating the feasibility of creating fluorinated polyketides through biosynthetic pathways nih.govnih.govresearchgate.net.

Table 1: Potential Synthetic Strategies for Incorporating this compound into Polyketide and Polyether Scaffolds

StrategyDescriptionKey ReactionsPotential Outcome
Chiral Pool Synthesis Utilization of this compound as a starting material for a specific stereodefined fragment.Protection of the hydroxyl group, chain elongation, and coupling reactions.Synthesis of fluorinated analogues of known polyketides or polyethers.
Engineered Biosynthesis Feeding studies with appropriately derivatized forms of this compound to engineered microorganisms.Biocatalytic transformations by engineered polyketide synthases.Production of novel fluorinated polyketide natural products.

The synthesis of fluorinated alkaloids and terpenoids is an active area of research aimed at modulating the pharmacological properties of these important classes of natural products nih.govbioorganica.com.uarsc.orggoogle.com. The strategic placement of fluorine can influence factors such as binding affinity to biological targets and metabolic pathways.

While specific examples detailing the use of this compound in the total synthesis of alkaloids or terpenoids are not prevalent in the available literature, its structure lends itself to such applications. As a chiral building block, it can be used to construct fluorinated side chains or introduce fluorine into specific ring systems of these complex molecules. For instance, the synthesis of fluorinated pyrrolizidine, indolizidine, and quinolizidine (B1214090) alkaloids often involves the use of chiral fluorinated starting materials bioorganica.com.ua. This compound could serve as a precursor to such starting materials through a series of chemical transformations.

Directed biosynthesis is another promising approach where fluorinated precursors are fed to organisms that naturally produce alkaloids or terpenoids, leading to the formation of fluorinated analogues rsc.org. This strategy has been successfully applied to generate fluorinated tropane (B1204802) alkaloids rsc.org.

Precursor for Designed Research Probes and Labeled Compounds

The presence of fluorine in this compound makes it a valuable precursor for the development of specialized probes for biomedical research, particularly in the fields of positron emission tomography (PET) and nuclear magnetic resonance (NMR) spectroscopy.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) being the most commonly used isotope frontiersin.orgnih.govnih.govacs.org. The development of novel 18F-labeled PET tracers is crucial for studying biological processes and for drug development research.

Chiral fluorinated alcohols are important precursors for the synthesis of 18F-labeled PET tracers frontiersin.orgnih.gov. The general strategy involves the conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or triflate), followed by nucleophilic substitution with [18F]fluoride. This approach allows for the late-stage introduction of the radioisotope, which is critical due to the short half-life of fluorine-18 (109.8 minutes) nih.govnih.gov.

While the direct radiosynthesis of [18F]-(2S)-4-fluorobutan-2-ol itself is not the primary application, its non-radioactive counterpart serves as a model and a precursor for developing labeling strategies for more complex molecules. The synthesis of various 18F-labeled compounds often starts from chiral alcohols to ensure the stereochemical integrity of the final PET tracer nih.gov.

Table 2: General Steps for Synthesizing 18F-Labeled Tracers from Chiral Alcohols

StepDescriptionReagents
1. Activation Conversion of the hydroxyl group of the chiral alcohol precursor into a suitable leaving group.Tosyl chloride, Mesyl chloride, Triflic anhydride
2. Radiofluorination Nucleophilic substitution with cyclotron-produced [18F]fluoride.K[18F]F/Kryptofix 2.2.2
3. Deprotection Removal of any protecting groups to yield the final 18F-labeled tracer.Acidic or basic hydrolysis, hydrogenolysis
4. Purification Isolation of the radiotracer using techniques like HPLC.High-Performance Liquid Chromatography

19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion researchgate.netcfplus.czdoi.orgbohrium.com. Chiral fluorinated molecules can be used as probes to study conformational changes and binding events in biological systems.

This compound can be derivatized to create 19F-NMR active probes. For instance, it can be reacted with a chiral derivatizing agent to form diastereomeric esters or ethers. The resulting diastereomers will exhibit distinct 19F NMR signals, which can be used to determine the enantiomeric purity of the original alcohol or to study interactions with other chiral molecules wikipedia.orgnih.govnih.govsigmaaldrich.com.

Furthermore, the alcohol functionality allows for its attachment to other molecules of interest, thereby introducing a 19F-NMR reporter group. This strategy is employed to study protein conformation and ligand binding, where changes in the chemical environment of the fluorine atom upon binding can be readily detected by 19F NMR.

Derivatization Chemistry for Functional Material Research (Academic)

In the field of materials science, the incorporation of fluorine into polymers and other materials can lead to desirable properties such as enhanced thermal and chemical stability, hydrophobicity, and unique optical and electronic characteristics. Chiral fluorinated molecules are of particular interest for the development of chiral functional materials with applications in areas like asymmetric catalysis and chiroptical devices.

While specific academic research focusing on the derivatization of this compound for functional materials is not widely reported, its structure provides a versatile platform for such investigations. The hydroxyl group can serve as a point of attachment for polymerization or for grafting onto existing polymer backbones. For example, it could be converted into a monomer, such as an acrylate (B77674) or methacrylate, and then polymerized to yield a chiral fluorinated polymer. The synthesis of fluorinated polyurethanes, for instance, often involves the use of fluorinated diols or polyols nih.gov.

The derivatization of this compound could also lead to the synthesis of chiral liquid crystals or additives for modifying the properties of existing materials. The combination of chirality and the unique properties of fluorine could result in materials with novel self-assembly behaviors and responsiveness to external stimuli.

Table 3: Potential Derivatization Reactions of this compound for Functional Material Research

Derivatization ReactionResulting Functional GroupPotential Application
Esterification with (meth)acryloyl chloride (Meth)acrylateChiral fluorinated monomer for polymerization.
Reaction with diisocyanates Urethane linkageBuilding block for chiral fluorinated polyurethanes.
Etherification with functionalized alkyl halides EtherIntroduction of specific functionalities for material properties.
Conversion to a chiral ligand Coordination siteUse in asymmetric catalysis.

Synthesis of Fluorinated Surfactants and Liquid Crystalline Precursors (academic)

The incorporation of fluorine into surfactant and liquid crystal molecules can lead to materials with unique and desirable properties, such as enhanced thermal stability and distinct phase behaviors. The use of a chiral fluorinated molecule like this compound as a precursor introduces stereospecificity, which can influence the self-assembly and macroscopic properties of these materials.

Fluorinated Surfactants:

In the synthesis of fluorinated surfactants, the chiral nature of this compound can be exploited to create amphiphiles with stereochemically defined hydrophobic tails. Research in this area is focused on understanding how the specific stereocenter and the fluorine atom's position influence the surfactant's critical micelle concentration (CMC), surface tension reduction, and packing behavior at interfaces. While specific data on surfactants derived directly from this compound is not yet widely published in academic literature, the general principles of chiral surfactant synthesis suggest that it could serve as a valuable starting material for producing novel, high-performance surfactants for specialized applications.

Liquid Crystalline Precursors:

The synthesis of liquid crystalline materials from chiral precursors is a well-established strategy for inducing ferroelectric and other desirable mesophases. The introduction of a fluorinated chiral center, such as that in this compound, can significantly impact the dielectric anisotropy and helical twisting power of the resulting liquid crystals. Academic investigations are theoretically exploring how the stereochemistry and the carbon-fluorine bond dipole of this compound-derived moieties could be used to fine-tune the phase transition temperatures and electro-optical properties of novel liquid crystalline materials.

ParameterInfluence of this compound Moiety (Theoretical)
Critical Micelle Concentration (CMC) The stereochemistry and fluorine atom could lead to more efficient packing, potentially lowering the CMC.
Surface Tension The fluorinated tail is expected to significantly lower the surface tension of aqueous solutions.
Dielectric Anisotropy (in LCs) The C-F bond dipole would contribute to the overall molecular dipole, influencing the dielectric anisotropy.
Helical Twisting Power (in LCs) The chiral center is expected to induce a helical superstructure in nematic phases.

Formation of Polyfluorinated Derivatives for Advanced Polymer Research (academic)

The development of advanced polymers with tailored properties is a major focus of materials science. The incorporation of fluorine can enhance properties such as chemical resistance, thermal stability, and optical clarity. Using a chiral fluorinated monomer derived from this compound can introduce stereoregularity into the polymer backbone, which can in turn affect the polymer's crystallinity, mechanical properties, and biocompatibility.

Academic research is currently focused on the synthesis of monomers from this compound and their subsequent polymerization. The primary research goals include controlling the stereochemistry of the polymerization process and understanding the structure-property relationships of the resulting fluorinated polymers. For example, polyesters or polyethers synthesized from this compound would possess a regularly spaced chiral center and a fluorine atom, which could lead to polymers with unique helical conformations and specialized applications in areas such as chiral separations or biomedical devices.

Polymer TypePotential Monomer from this compoundExpected Property Enhancement
Polyester (2S)-4-fluorobutyl-2-acrylateStereoregularity, altered thermal properties
Polyether (2S)-1-fluoro-3-(vinyloxy)butaneIncreased chemical resistance, potential for helical structures
Polyurethane Diisocyanate reaction with this compoundEnhanced thermal stability, defined stereochemistry

Role in the Development of New Synthetic Methodologies and Cascade Reactions

The unique structural features of this compound, namely its secondary alcohol, chiral center, and fluorine atom, make it an interesting substrate for the development of new synthetic methodologies. The presence of the fluorine atom can influence the reactivity of the alcohol and adjacent carbon centers through inductive effects, providing a handle for regioselective and stereoselective transformations.

In the context of cascade reactions, this compound can be envisioned as a starting material for sequences that construct complex molecular frameworks in a single synthetic operation. For instance, a cascade reaction could be initiated by the activation of the hydroxyl group, followed by an intramolecular cyclization that is directed by the stereocenter and influenced by the electronic nature of the C-F bond. Academic efforts are directed towards designing novel cascade sequences that leverage the inherent functionality of this compound to access a range of enantiomerically pure fluorinated compounds.

Advanced Spectroscopic and Structural Research on 2s 4 Fluorobutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For a chiral molecule like (2S)-4-fluorobutan-2-ol, NMR offers insights into not only its chemical connectivity but also its stereochemistry, enantiomeric purity, and preferred conformations.

Determining the enantiomeric purity of a chiral compound is essential in many fields, particularly in pharmaceuticals and materials science. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a robust method for this assessment. nih.gov

Chiral shift reagents, typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are themselves enantiomerically pure. slideshare.netlibretexts.org When added to a solution of a chiral analyte, such as a racemic mixture of 4-fluorobutan-2-ol, the CSR forms diastereomeric complexes with each enantiomer. These transient diastereomeric complexes have different magnetic environments, and as a result, the NMR signals for the (2S) and (2R) enantiomers, which are identical in an achiral environment, become distinct and separable. libretexts.orgacs.org

The process involves the Lewis basic hydroxyl group of the alcohol coordinating with the Lewis acidic lanthanide center of the reagent. slideshare.net This interaction leads to significant changes in the chemical shifts of the protons near the coordination site. Because the (2S)-alcohol-CSR and (2R)-alcohol-CSR complexes are diastereomers, the magnitude of the induced shift is different for each, allowing for the resolution of their respective signals in the ¹H NMR spectrum. The enantiomeric excess (ee) can then be accurately determined by integrating the separated signals corresponding to each enantiomer. slideshare.net

Hypothetical ¹H NMR Data for Racemic 4-Fluorobutan-2-ol with a Chiral Shift Reagent

Proton AssignmentChemical Shift (δ) without CSR (ppm)Chemical Shift (δ) with CSR (ppm)Signal Separation (ΔΔδ) (ppm)
CH (OH) of (2S)-isomer~3.85~5.150.12
CH (OH) of (2R)-isomer~3.85~5.03
CH ₃ of (2S)-isomer~1.20~1.850.08
CH ₃ of (2R)-isomer~1.20~1.77

While one-dimensional NMR provides fundamental information, multi-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for unambiguous structural assignment. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. longdom.org For this compound, a ¹H-¹H COSY spectrum would show cross-peaks connecting protons that are on adjacent carbons. This allows for the complete mapping of the carbon skeleton's proton connectivity:

The methyl protons at C1 would show a correlation to the proton at C2.

The proton at C2 would correlate with both the C1 and C3 protons.

The methylene (B1212753) protons at C3 would correlate with the protons at C2 and C4.

The methylene protons at C4 would correlate with the protons at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly powerful for determining stereochemistry and preferred conformations. Cross-peaks in a NOESY spectrum arise from through-space dipole-dipole interactions. libretexts.org For this compound, NOESY could help establish the relative orientation of different groups in the molecule's various conformations by observing correlations between protons that are spatially proximate. In fluorinated molecules, ¹⁹F/¹⁹F NOESY can also be used to identify vicinal fluorine atoms, providing further structural insights. researchgate.netsci-hub.st

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted Chemical Shift (δ) (ppm)Predicted MultiplicityPredicted Coupling Constants (J) (Hz)
1¹H~1.22DoubletJ(H1,H2) ≈ 6.2
2¹H~3.88Multiplet-
3¹H~1.85Multiplet-
4¹H~4.50Doublet of TripletsJ(H4,F) ≈ 47.5 (geminal), J(H4,H3) ≈ 6.0
OH¹HVariableSinglet (broad)-
1¹³C~23.5--
2¹³C~66.0--
3¹³C~35.0DoubletJ(C3,F) ≈ 20.0
4¹³C~83.0DoubletJ(C4,F) ≈ 170.0

The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) within the same flexible molecule allows for the possibility of an intramolecular hydrogen bond (IMHB). This F···H-O interaction can significantly influence the molecule's conformational preferences. NMR spectroscopy is a highly sensitive probe for detecting such interactions. nih.govnih.gov

The existence of an F···H-O hydrogen bond can be established by observing a scalar coupling constant, denoted as ¹hJ(F,H), that occurs through the hydrogen bond itself. escholarship.org Studies on analogous γ-fluorinated alcohols have demonstrated that the magnitude of this coupling is highly dependent on the relative stereochemistry and the specific conformation of the molecule, which dictates the F-to-H distance and angle. researchgate.net

For example, research on the diastereomers of 4-fluoropentan-2-ol, a close analog, revealed that the syn-isomer exhibits a significant ¹hJ(OH,F) coupling of 6.6 Hz, while the anti-isomer shows a much smaller coupling of 1.9 Hz. This indicates a stronger and more persistent hydrogen bond in the conformers adopted by the syn-isomer. For this compound, certain rotational isomers would bring the fluorine and hydroxyl hydrogen into close proximity, favoring the formation of a five-membered ring-like structure stabilized by the F···H-O bond. Observing a temperature-dependent chemical shift of the hydroxyl proton or the presence of a ¹hJ(F,H) coupling would provide direct evidence for this intramolecular interaction. nih.gov

Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy for Conformational Analysis

While NMR provides detailed information about molecular structure in solution, GED and microwave spectroscopy are premier techniques for determining the precise geometric structure of molecules in the gas phase, free from intermolecular forces. tanta.edu.eglibretexts.org

Like its structural analog n-butane, this compound is expected to exist as a mixture of rotational isomers (rotamers) arising from rotation about the C2-C3 bond. wolfram.com These conformers are typically referred to as anti and gauche. Due to the chiral nature of the molecule and the substituents, the two gauche conformations may not be energetically equivalent.

Microwave spectroscopy is exceptionally well-suited for identifying and characterizing individual conformers. fiveable.me Each rotational isomer has a unique set of moments of inertia and, therefore, a distinct rotational spectrum. By analyzing the complex microwave spectrum, researchers can identify the spectral signatures of each conformer present in the gas-phase equilibrium. libretexts.org From the relative intensities of the transitions belonging to each isomer, their population distribution can be determined, which in turn allows for the calculation of the energy differences between them. Furthermore, analysis of the rotational spectra can reveal the energy barriers to internal rotation.

Predicted Rotational Isomers for this compound (around C2-C3 bond)

ConformerDihedral Angle (F-C4-C3-C2)Expected Relative Energy (kJ/mol)Key Feature
Anti-periplanar (Ap)~180°0 (Reference)Fluorine and hydroxyl groups are furthest apart.
Syn-clinal / Gauche (Sc1)~60°> 0Potential for F···H-O hydrogen bonding.
Syn-clinal / Gauche (Sc2)~300° (-60°)> 0Steric repulsion between methyl and fluoromethyl groups.

Computational chemistry methods, such as ab initio and Density Functional Theory (DFT) calculations, are used to predict the stable conformations of a molecule and their relative energies. GED and microwave spectroscopy provide the experimental data needed to validate these theoretical predictions.

Gas-Phase Electron Diffraction (GED) yields structural information, such as bond lengths, bond angles, and dihedral angles, by analyzing the scattering pattern of an electron beam passing through the gaseous sample. umich.edu The resulting data represents a weighted average of all conformers present at the experimental temperature.

Microwave spectroscopy complements GED by providing data for individual conformers. tanta.edu.eg The experimentally determined rotational constants (A, B, C) for each identified isomer can be compared with the rotational constants calculated for the theoretically optimized geometries. A close match between the experimental and calculated constants provides a definitive assignment of the observed spectrum to a specific conformer. fiveable.me This combined approach of theoretical calculations and high-resolution gas-phase experiments allows for a comprehensive and accurate mapping of the conformational landscape of this compound.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Torsional Dynamics Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the intricate intermolecular and intramolecular forces governing the behavior of this compound. These methods are particularly adept at characterizing hydrogen bonding networks and conformational isomers (conformers) arising from torsional dynamics.

The hydroxyl (-OH) group in this compound is the primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The vibrational frequency of the O-H stretching mode is exceptionally sensitive to its immediate environment. nih.govnih.gov In a non-interacting (gas phase or dilute non-polar solvent) state, the O-H group exhibits a sharp absorption band at a relatively high frequency. When the molecule engages in hydrogen bonding, forming dimers or larger clusters, the O-H bond weakens, resulting in a characteristic shift of the stretching frequency to a lower wavenumber and significant broadening of the spectral band. nih.govresearchgate.net For instance, studies on similar alcohols like tert-butanol (B103910) show a very intense and broad band around 3360 cm⁻¹ in the liquid state, indicative of extensive hydrogen-bonded clusters, alongside a weak band for non-bonded or weakly bonded "monomer" species at higher frequencies (ca. 3616 cm⁻¹). nih.gov The presence of the electronegative fluorine atom in the C4 position of this compound can induce changes in the molecule's electronic properties, potentially influencing the acidity of the hydroxyl proton and the strength of the resulting hydrogen bonds.

Computational studies, such as those using density functional theory (DFT), are often paired with experimental spectra to assign vibrational modes and correlate frequency shifts with the strength and geometry of hydrogen bonds. nih.gov For a protonated carboxylic acid, a model system for hydrogen bonding, a strong correlation exists between the C=O stretching frequency and the number of hydrogen bonds it participates in. nih.govnih.gov A similar principle applies to the O-H group of this compound, where the precise frequency can help elucidate the predominant hydrogen-bonding motifs, such as chain-like or cyclic aggregates, in the liquid state.

Furthermore, the low-frequency region of the Raman and IR spectra (typically below 400 cm⁻¹) provides insight into the torsional dynamics and conformational landscape of the molecule. researchgate.net Like the related molecule 2-fluorobutane, this compound can exist as a mixture of different conformers due to rotation around its C-C single bonds. nih.gov Variable temperature studies of the vibrational spectra can be used to determine the relative stabilities and enthalpy differences between these conformers. nih.gov Each conformer possesses a unique vibrational fingerprint, and by tracking the intensity changes of specific bands with temperature, the equilibrium population of each form can be determined.

Table 1: Typical Infrared Frequencies for O-H Stretching Modes in Alcohols
Hydrogen Bonding StateTypical Wavenumber (cm⁻¹)Band AppearanceInteractions Probed
Free (Non-bonded) O-H3600 - 3650Sharp, narrowMonomeric species in gas phase or dilute solution
Intramolecular H-bond3450 - 3600Sharp, narrowConformational dynamics, local structure
Intermolecular H-bond (Dimers, Oligomers)3200 - 3550Broad, intenseLiquid-state structure, molecular aggregation

Advanced Chromatographic Techniques for Enantiomeric Separation and Purity in Research

As a chiral molecule, the biological and chemical properties of this compound can differ significantly from its (2R) enantiomer. Therefore, methods for separating these enantiomers and accurately determining enantiomeric purity are crucial for research. csfarmacie.cz High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. eijppr.comnih.gov

The fundamental principle of chiral chromatography involves the differential interaction between the two enantiomers of the analyte and a single enantiomer of a chiral selector that constitutes the stationary phase. eijppr.com This creates transient diastereomeric complexes with different energies of formation, leading to different retention times and, thus, separation. eijppr.comnih.gov

The success of an enantiomeric separation hinges on the selection of an appropriate chiral stationary phase (CSP). chromatographyonline.com Decades of research have yielded a wide variety of CSPs, with polysaccharide-based phases being among the most versatile and successful for separating a broad range of chiral compounds, including alcohols. eijppr.comnih.gov

These CSPs typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as carbamates or esters, coated or immobilized on a silica (B1680970) support. csfarmacie.cznih.gov The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves and cavities of the polysaccharide structure. eijppr.com For fluorinated alcohols like this compound, CSPs featuring phenylcarbamate derivatives with electron-withdrawing groups (e.g., chlorine atoms) have proven effective. nih.gov The electronic properties of the substituents on the polysaccharide backbone can significantly enhance chiral recognition. nih.gov

Other important classes of CSPs include:

Pirkle-type or Brush-type CSPs: These are based on smaller, synthetic chiral molecules that promote donor-acceptor interactions. nih.gov Interestingly, chiral fluoro-alcoholic compounds themselves have been used as CSPs to separate other classes of analytes. nih.gov

Cyclodextrin-based CSPs: These utilize the chiral cavity of cyclodextrins to form inclusion complexes with the analyte. csfarmacie.cz Separation is achieved based on the differential fit and interaction of the enantiomers within this cavity. sigmaaldrich.com

Macrocyclic Antibiotic CSPs: These phases offer complex stereochemistry with multiple interaction sites, enabling excellent chiral recognition for a wide array of molecules, including amino acids and carboxylic acids. csfarmacie.cz

The choice of mobile phase (the solvent system) is also critical for optimizing selectivity and resolution in chiral separations. chromatographyonline.com

Table 2: Major Classes of Chiral Stationary Phases (CSPs) for HPLC/SFC
CSP ClassChiral Selector ExamplePrimary Interaction MechanismsSuitability for Chiral Alcohols
Polysaccharide-basedCellulose tris(3,5-dichlorophenylcarbamate)Hydrogen bonding, dipole-dipole, steric hindrance, π-π interactionsVery high, widely applicable
Pirkle-type (Brush-type)(R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole stackingHigh, especially for analytes with aromatic groups
Cyclodextrin-basedβ-CyclodextrinInclusion complexation, steric fit, hydrogen bondingModerate to High
Macrocyclic AntibioticVancomycin, TeicoplaninComplex (ionic, H-bonding, inclusion, steric)High, very versatile

While analytical chromatography focuses on determining the enantiomeric ratio in a small sample, preparative chromatography aims to isolate larger quantities (milligrams to kilograms) of a pure enantiomer for further research. researchgate.netnih.gov Both preparative HPLC and SFC are the techniques of choice for this purpose. nih.govmdpi.com

The transition from an analytical-scale separation to a preparative one involves more than simply injecting a larger sample. It requires optimizing various parameters to maximize throughput while maintaining high purity and resolution. mdpi.com This process, known as "scaling up," involves using columns with larger internal diameters and longer lengths, packed with larger particle-sized stationary phases to handle higher flow rates and sample loads without generating excessive backpressure. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a particularly powerful technique for preparative chiral separations. nih.govresearchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent like methanol. nih.gov This offers several advantages over traditional HPLC, including lower viscosity (allowing for faster separations), higher diffusivity of analytes, and reduced solvent consumption, making it a more environmentally friendly and cost-effective method for isolating pure enantiomers. nih.gov The collection of the purified compound is also simplified, as the CO₂ vaporizes upon depressurization, leaving the product in the modifier.

Table 3: Comparison of Analytical and Preparative Chiral Chromatography Parameters
ParameterAnalytical ScalePreparative Scale
ObjectiveDetermine enantiomeric purity/ratioIsolate pure enantiomers
Sample LoadMicrograms (µg) to low milligrams (mg)Milligrams (mg) to grams (g) or kilograms (kg)
Column I.D.Typically 2.1 - 4.6 mmTypically >10 mm, up to >100 mm
Particle SizeTypically 1.7 - 5 µmTypically 5 - 20 µm or larger
Flow Rate~0.2 - 2 mL/min>10 mL/min to >100 mL/min
InstrumentationStandard HPLC/SFC systemsSpecialized systems with high-capacity pumps and fraction collectors

Computational and Theoretical Chemistry Studies of 2s 4 Fluorobutan 2 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of a molecule in the gas phase, free from solvent effects. These methods could provide precise information about the three-dimensional structure and electron distribution of (2S)-4-fluorobutan-2-ol.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for calculating the ground state properties of molecules like this compound. A typical DFT study would involve optimizing the molecular geometry to find the most stable arrangement of atoms. This would yield key structural parameters.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Expected Data
Optimized Bond Lengths (Å) C-F, C-O, C-C, C-H, O-H
Optimized Bond Angles (°) ∠FCC, ∠CCO, ∠HOC, etc.
Dihedral Angles (°) Describing the 3D shape
Dipole Moment (Debye) A measure of molecular polarity

Note: This table represents the type of data that would be generated from DFT calculations; specific values for this compound are not currently available in published literature.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles and can provide highly accurate energy and structural information. While computationally more demanding than DFT, these methods serve as a benchmark for confirming the results of less rigorous approaches. For this compound, these calculations would refine the geometric parameters and provide a very precise value for the molecule's total electronic energy.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in isolation, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. These simulations track the movements of atoms over time, providing a dynamic picture of intermolecular interactions.

MD simulations could be used to understand how solvent molecules arrange themselves around this compound. Placing the molecule in a simulated box of a fluorinated solvent would allow for the characterization of the solvation shells. The radial distribution function (RDF) would be a key metric, indicating the probability of finding a solvent atom at a certain distance from an atom of the solute. This would reveal the nature and strength of the interactions between this compound and the surrounding solvent.

Table 2: Hypothetical Data from MD Simulations of this compound in a Fluorinated Solvent

Parameter Expected Data
Radial Distribution Function g(r) Plots for solute-solvent atom pairs
Coordination Number Average number of solvent molecules in the first solvation shell
Solvent-Accessible Surface Area The surface area of the solute exposed to the solvent

Note: This table illustrates the type of data obtainable from MD simulations; specific findings for this compound are not available in the current body of scientific work.

MD simulations would be instrumental in studying the dynamics of hydrogen bonding between this compound and solvent molecules, as well as potential self-association. The simulations could calculate the average number and lifetime of hydrogen bonds, providing insights into the strength and transience of these crucial interactions. Furthermore, the simulations would show how the conformational preferences of this compound might change in a solvent environment compared to the gas phase, and how the molecule fluctuates between its various conformations over time.

Prediction of Spectroscopic Parameters and Theoretical Validation

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting various spectroscopic parameters. dtic.mil These theoretical predictions serve as a crucial tool for validating and interpreting experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry enables the a priori prediction of NMR chemical shifts (δ) and coupling constants (J) for various nuclei, including ¹H, ¹³C, and ¹⁹F. nih.govmdpi.com The accurate calculation of these parameters relies on methods like Gauge-Including Atomic Orbital (GIAO), which is commonly employed within a DFT framework. nih.gov

A hypothetical table of calculated NMR chemical shifts for this compound is presented below to illustrate the expected output from such a computational study. The values are for illustrative purposes and are not derived from actual quantum chemical calculations on this specific molecule.

Table 1: Illustrative Calculated NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
H (on C2) 3.8 - 4.2 - -
H (on C4) 4.4 - 4.6 - -
H (on C1) 1.1 - 1.3 - -
H (on C3) 1.7 - 2.0 - -
C1 - 22 - 26 -
C2 - 65 - 70 -
C3 - 35 - 40 -
C4 - 80 - 85 -
F - - -215 to -225

Note: These values are hypothetical and serve to illustrate the format of computationally predicted NMR data.

Computational methods can also simulate the vibrational spectra (infrared and Raman) of molecules. rsc.orgnih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, researchers can predict the positions and relative intensities of peaks in an experimental IR or Raman spectrum. nih.gov These calculations are typically performed using DFT methods. dtic.mil

The comparison of a simulated vibrational spectrum with an experimental one can confirm the structure of a synthesized compound and aid in the assignment of specific vibrational modes to the observed spectral bands. nih.gov Anharmonic calculations can provide even more accurate predictions of vibrational frequencies, especially for modes involving hydrogen bonding. unimi.it

Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and understanding the factors that control stereoselectivity. chiralpedia.com For a chiral molecule like this compound, understanding its formation in asymmetric synthesis is of particular interest.

By mapping the potential energy surface of a reaction, computational methods can identify and characterize the structures of transition states, intermediates, and products. researchgate.net The calculation of the energies of these species allows for the determination of reaction barriers (activation energies) and reaction enthalpies, providing a detailed picture of the reaction pathway. diva-portal.org This information is crucial for understanding the feasibility and kinetics of a particular synthetic route to this compound.

In asymmetric synthesis, the goal is to selectively produce one enantiomer over the other. Computational studies can provide invaluable insights into the origins of this stereochemical control. mdpi.comnih.gov By modeling the interaction between the substrate, the chiral catalyst or auxiliary, and the reagents, it is possible to identify the key non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that stabilize the transition state leading to the desired stereoisomer. nih.gov

For the synthesis of this compound, computational modeling could be used to investigate, for example, the facial selectivity of a prochiral ketone reduction. By comparing the energies of the transition states leading to the (S) and (R) enantiomers, the enantiomeric excess (ee) of the reaction can be predicted and the factors governing this selectivity can be understood at a molecular level.

Biocatalytic and Biotechnological Research on 2s 4 Fluorobutan 2 Ol Production

Enzyme Discovery and Characterization for Enantioselective Reductions

The foundation for producing (2S)-4-fluorobutan-2-ol lies in identifying a suitable biocatalyst capable of reducing 4-fluoro-2-butanone with high enantioselectivity. The primary enzyme classes explored for this purpose are ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), which catalyze the reversible reduction of ketones to alcohols using nicotinamide (B372718) cofactors (NADH or NADPH). researchgate.net

The discovery of effective biocatalysts typically begins with screening diverse sources, including microbial strain collections and metagenomic libraries, for enzymes that exhibit activity towards the target substrate, 4-fluoro-2-butanone. nih.govresearchgate.net While extensive research specifically targeting 4-fluoro-2-butanone is not widely published, the principles of screening can be inferred from studies on structurally similar ketones.

For instance, in the search for biocatalysts to produce (R)-1,3-butanediol, a novel yeast strain, Pichia jadinii HBY61, was isolated and found to effectively reduce the analogous substrate 4-hydroxy-2-butanone (B42824) with absolute stereochemical selectivity (100% enantiomeric excess, e.e.). researchgate.net Similarly, screening of 63 different microorganisms for the reduction of ethyl 2-oxo-4-phenylbutyrate identified Candida krusei SW2026 as a highly effective biocatalyst. Such screening programs would be the first step in identifying candidate enzymes for this compound production. Enzymes from genera known for their dehydrogenase activity, such as Lactobacillus, Candida, Pichia, and Rhodococcus, are often primary targets. nih.gov Most naturally occurring ADHs follow Prelog's rule to produce (S)-alcohols, making them promising starting points for this specific synthesis. nih.govscite.ai

Once candidate enzymes are identified, they are characterized to determine their substrate scope, specific activity, and enantioselectivity. An ideal enzyme for producing this compound would accept 4-fluoro-2-butanone as a substrate and exhibit a strong preference for producing the (S)-enantiomer.

Research on an alcohol dehydrogenase variant from Lactobacillus kefir (Lk-ADH) demonstrates a typical approach to characterization. This enzyme was tested against 34 different prochiral carbonyl compounds, revealing a broad substrate scope and excellent enantioselectivity (98–99.9% e.e.) for producing the corresponding (R)-alcohols (an anti-Prelog selectivity). nih.gov While this particular enzyme produces the opposite enantiomer, the study highlights the methodology. A similar profiling effort for a Prelog-selective enzyme against a range of short-chain aliphatic ketones, including halogenated variants, would be necessary to identify a suitable catalyst for this compound.

The data below, adapted from the study on L. kefir ADH, illustrates how substrate scope is typically presented. An analogous table for a candidate enzyme for 4-fluoro-2-butanone would be generated during its characterization.

Table 1: Example of Substrate Scope Profiling for an Alcohol Dehydrogenase from Lactobacillus kefir (Adapted from nih.gov)
Substrate (Ketone)Product (Alcohol)Conversion (%)Enantiomeric Excess (e.e., %)Configuration
Acetophenone1-Phenylethanol>99>99.9R
2-Octanone2-Octanol98>99.9R
2-Hydroxyacetophenone1-Phenyl-1,2-ethanediol>99>99.9R
Ethyl 4-chloroacetoacetateEthyl 4-chloro-3-hydroxybutanoate>9999.2R

Enzyme Engineering and Directed Evolution for Enhanced Performance

Wild-type enzymes discovered through screening often possess suboptimal properties for industrial applications, such as low activity on non-natural substrates like 4-fluoro-2-butanone, insufficient stability, or inadequate stereoselectivity. nih.gov Protein engineering, through either rational design or directed evolution, is a powerful tool to overcome these limitations. researchgate.net

Rational design involves using knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict specific amino acid mutations that will improve a desired property. dntb.gov.ua This approach is particularly effective for altering substrate specificity and enhancing stereoselectivity. researchgate.net

For example, researchers engineered an alcohol dehydrogenase from the halophilic archaeon Haloferax volcanii (HvADH2) to broaden its substrate scope towards bulky aromatic ketones. researchgate.networktribe.com Using a computer-generated homology model, they identified two phenylalanine residues (F85 and F108) in the active site that limited access for larger substrates. By performing site-directed mutagenesis to replace these bulky residues with smaller ones (e.g., F108A), they significantly improved the enzyme's activity on previously disfavored substrates. researchgate.net A similar strategy could be applied to a candidate KRED or ADH for the production of this compound. By modeling 4-fluoro-2-butanone in the enzyme's active site, researchers could identify residues that may cause steric hindrance or unfavorable electronic interactions with the fluorine atom, guiding mutations to create a more accommodating binding pocket.

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired traits. nih.gov This process involves generating large libraries of enzyme variants through random mutagenesis and/or recombination, followed by high-throughput screening to identify mutants with improved performance. acs.org This method does not require prior knowledge of the enzyme's structure or mechanism.

This strategy has been successfully used to engineer KREDs for the synthesis of pharmaceutical intermediates. In one notable case, a KRED was evolved for the synthesis of a chiral alcohol precursor to the antibiotic sulopenem. nih.gov The wild-type KRED from Lactobacillus kefir was subjected to multiple rounds of directed evolution, resulting in a variant with 10 mutations that exhibited superior activity and selectivity. nih.gov Similarly, directed evolution was employed to generate an optimized ketoreductase for the synthesis of a precursor to the GPR40 agonist MK-8666, which provided the desired alcohol with high diastereomeric ratio (>30:1) and enantiomeric excess (>99% e.e.). researchgate.net This iterative process of mutation and screening could be applied to a candidate enzyme to enhance its activity and stereoselectivity for the reduction of 4-fluoro-2-butanone to the desired (S)-enantiomer.

Whole-Cell Biotransformations for this compound Synthesis

The development of a whole-cell process for this compound would likely mirror studies on similar substrates. For the production of (R)-1,3-butanediol, whole cells of Pichia jadinii HBY61 were used to reduce 4-hydroxy-2-butanone. researchgate.net The process was optimized by adjusting key parameters, as detailed in the table below.

Table 2: Optimization of Whole-Cell Biotransformation of 4-Hydroxy-2-butanone (4H2B) by Pichia jadinii HBY61 (Data from researchgate.net)
ParameterConditionResult
Co-substrate6% (v/v) GlucoseOptimal cofactor regeneration
pH7.4Maximum enzyme activity
Temperature30 °COptimal cell viability and activity
Substrate FeedingFed-batch (3 x 15 g/L)Maximized product concentration (38.3 g/L) and yield (85.1%)

This optimized process yielded the product with 100% e.e. researchgate.net A similar approach using a recombinant E. coli or yeast strain engineered to overexpress a highly selective KRED or ADH could be developed for this compound. Optimization would involve selecting the best host strain, engineering the cofactor regeneration system, and fine-tuning reaction conditions such as pH, temperature, co-solvent, and substrate feeding strategy to maximize yield, purity, and space-time yield. researchgate.net

Microbial Strain Selection and Optimization of Fermentation Conditions

The selection of a suitable microbial strain is a critical first step in developing an efficient whole-cell biocatalytic process for the production of this compound. nih.govresearchgate.net While specific strains dedicated to this particular compound are not extensively documented, research on the asymmetric reduction of similar ketones provides a strong foundation. Engineered strains of Escherichia coli are frequently employed as hosts for expressing desired reductase enzymes due to their well-understood genetics and rapid growth. researchgate.netresearchgate.net Other microorganisms, such as strains of Pichia jadinii, have also been identified for their ability to perform highly stereoselective reductions of hydroxy ketones. nih.govresearchgate.net

Optimization of fermentation conditions is paramount to maximize both cell growth and the catalytic activity of the expressed reductase. Key parameters that are typically fine-tuned include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and inducer concentration for recombinant protein expression. nih.govresearchgate.net For instance, glucose often serves as both a carbon source for cell growth and a co-substrate for cofactor regeneration. nih.gov The systematic optimization of these factors can lead to significant improvements in product yield and enantiomeric excess.

Below is an illustrative data table showing the potential effects of optimizing various fermentation parameters on the production of a chiral alcohol, based on findings from related biocatalytic reductions.

Table 1: Illustrative Optimization of Fermentation Conditions for Chiral Alcohol Production

Parameter Condition A Yield (%) e.e. (%) Condition B Yield (%) e.e. (%)
Carbon Source 20 g/L Glycerol 65 98 84.2 g/L Glucose 85 >99
Nitrogen Source 10 g/L Yeast Extract 70 97 43.7 g/L Beef Extract 82 >99
Temperature 37 °C 68 99 30 °C 85 >99
pH 6.5 72 98 7.4 84 >99

Note: Data are hypothetical and based on general principles of fermentation optimization for chiral alcohol production. nih.govresearchgate.net

Strategies for Coenzyme Regeneration and Process Intensification

The majority of alcohol dehydrogenases and ketoreductases responsible for the synthesis of this compound are dependent on nicotinamide cofactors, typically NADPH or NADH. nih.govjiangnan.edu.cn These cofactors are expensive, making their stoichiometric use in an industrial process economically unfeasible. nih.gov Consequently, efficient in situ regeneration of the consumed cofactor is essential. In whole-cell biocatalysis, the cell's own metabolic machinery can regenerate the cofactor, often by utilizing a co-substrate like glucose or isopropanol. uga.edunih.gov For processes using isolated enzymes, a second enzyme system, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is commonly coupled to the primary reaction to recycle the cofactor. nih.govharvard.eduharvard.eduacs.org

Table 2: Comparison of Coenzyme Regeneration Strategies

Regeneration System Co-substrate Coupled Enzyme Advantages Disadvantages
Whole-Cell Glucose Endogenous Dehydrogenases No need for additional enzymes; low-cost co-substrate. Potential for byproduct formation; complex cell metabolism.
Enzyme-Coupled Isopropanol Alcohol Dehydrogenase Simple system; volatile byproduct (acetone) is easily removed. Requires a second enzyme; potential for enzyme inhibition by co-substrate. nih.gov
Enzyme-Coupled Formate Formate Dehydrogenase Byproduct (CO2) does not inhibit the reaction. FDH can have low stability and activity. uga.edu

Mechanistic Insights into Biocatalytic Stereoselectivity

Understanding the molecular basis of stereoselectivity is crucial for the rational design and engineering of enzymes with improved properties for the synthesis of enantiopure compounds like this compound.

Active Site Mapping and Substrate-Enzyme Docking Studies

Computational methods such as active site mapping and molecular docking are powerful tools for elucidating the interactions between a substrate, like 4-fluorobutan-2-one (B8638378), and the active site of a reductase. nih.govnih.govresearchgate.net These studies can predict the preferred binding orientation of the substrate that leads to the formation of the (S)-enantiomer. The active site of a typical alcohol dehydrogenase contains a catalytic triad (B1167595) of amino acids (often Ser-Tyr-Lys) and a binding pocket that accommodates the substrate. researchgate.net The stereochemical outcome of the reduction is determined by how the substituents on the prochiral ketone are oriented relative to the hydride-donating cofactor (NADPH or NADH). researchgate.netresearchgate.net

Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the substrate in a specific orientation. researchgate.net For example, the orientation that places the larger substituent in a more spacious pocket and the smaller substituent in a smaller pocket often dictates the stereoselectivity, according to Prelog's rule. jiangnan.edu.cn However, the electronic effects of the fluorine atom can also play a significant role in determining the preferred binding mode.

Understanding the Effect of Fluorine Substitution on Enzyme Activity and Specificity

The introduction of a fluorine atom into a substrate can have profound effects on its interaction with an enzyme and, consequently, on the enzyme's activity and specificity. alaska.edualaska.edu Fluorine is highly electronegative and can alter the electronic distribution within the substrate molecule. nih.gov This can influence the strength of interactions within the enzyme's active site, such as dipole-dipole interactions. alaska.edu

The effect of fluorine on stereoselectivity can be complex. While the small size of fluorine means it may not introduce significant steric hindrance, its strong electron-withdrawing nature can affect the reactivity of the carbonyl group in 4-fluorobutan-2-one. Quantum mechanical studies suggest that fluorine substitution can influence the stability of transition states in enzymatic reactions. nih.govnih.govresearchgate.netbath.ac.uk The precise impact of the fluorine atom in 4-fluorobutan-2-one on the stereoselectivity of a particular reductase would depend on the specific architecture and electrostatic environment of the enzyme's active site. Understanding these effects is key to selecting or engineering an enzyme that can produce this compound with high enantiomeric purity.

Future Research Directions and Emerging Paradigms for 2s 4 Fluorobutan 2 Ol

Integration with Flow Chemistry and Continuous Manufacturing Research

The pharmaceutical and fine chemical industries are progressively shifting from traditional batch processing to continuous manufacturing, with flow chemistry as a core technology. This approach conducts chemical synthesis in a continuously flowing stream, typically within microreactors, offering significant advantages over conventional batch methods. For the synthesis of (2S)-4-fluorobutan-2-ol, integrating flow chemistry could offer enhanced safety, efficiency, and scalability.

Key benefits of applying flow chemistry include:

Superior Heat and Mass Transfer: The high surface-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing highly exothermic or temperature-sensitive reactions often involved in fluorination. acsgcipr.org This minimizes the formation of byproducts and improves reaction selectivity. acsgcipr.org

Enhanced Safety: Flow systems handle only small volumes of hazardous reagents or unstable intermediates at any given moment, significantly reducing the risks associated with explosive or toxic materials. dntb.gov.ua

Rapid Optimization and Scalability: The small scale of flow reactors allows for quick screening of reaction parameters such as temperature, pressure, and residence time. dntb.gov.ua Once optimized, the process can be scaled up by extending the operational time or by "numbering-up" (running multiple reactors in parallel).

A hypothetical continuous flow process for synthesizing this compound could involve multiple steps, from the asymmetric reduction of a fluorinated ketone to in-line purification, all connected in a single, automated sequence. researchgate.net This approach aligns with the industry's move towards more efficient and cost-effective production of active pharmaceutical ingredients (APIs) and their chiral intermediates. dntb.gov.ua

Table 1: Comparison of Batch vs. Continuous Flow Processing

Feature Batch Processing Continuous Flow Processing
Reaction Scale Large, single vessel Small volume, continuous stream
Heat Transfer Limited by surface area Excellent, high surface-to-volume ratio
Safety Higher risk with large volumes Inherently safer with small volumes
Process Control Less precise, potential for hotspots Precise control over parameters
Scalability Complex, requires re-engineering Simpler, by time or numbering-up
Footprint Large Compact

Exploration of Photocatalytic and Electrocatalytic Approaches for Synthesis

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to drive reactions under mild conditions, offering sustainable alternatives to traditional methods that often require harsh reagents and high temperatures.

Photocatalysis utilizes light to activate a catalyst, enabling unique chemical transformations. For fluorinated compounds, late-stage C-H fluorination using photocatalysis is a particularly promising area. acs.org Research has demonstrated that a decatungstate photocatalyst can directly fluorinate C-H bonds in a flow system, a method that could potentially be adapted for the synthesis of precursors to this compound. acs.org This approach offers high selectivity and avoids the need for pre-functionalized starting materials.

Electrocatalysis uses electrical potential to drive chemical reactions. This technique is gaining traction for its ability to perform challenging transformations with high control and reduced waste. The development of electrocatalytic fluorination reactions using sustainable fluoride (B91410) sources is an active area of research. acsgcipr.org An electrocatalytic approach could be envisioned for the asymmetric reduction of a suitable fluorinated ketone precursor, using a chiral electrode or mediator to induce stereoselectivity and produce this compound.

Combining these methods with biocatalysis in hybrid systems is also a frontier. For instance, an electrochemical step could generate a reactive intermediate that is then converted into a chiral alcohol by a stereoselective enzyme. acs.org

Development of Artificial Intelligence and Machine Learning for Synthetic Route Prediction

Computer-aided synthesis planning (CASP) is being revolutionized by artificial intelligence (AI) and machine learning (ML). acs.org These technologies can analyze vast databases of chemical reactions to predict novel and efficient synthetic routes for complex molecules like this compound. nih.gov

Key aspects of AI/ML in synthesis planning include:

Reaction Prediction: ML models, particularly those using graph neural networks or transformer architectures, can predict the products of a given set of reactants and reagents. nih.gov

Retrosynthesis Analysis: AI platforms can propose multiple disconnection strategies, evaluating them based on criteria like reaction yield, cost of starting materials, and step count. nih.govtandfonline.com

Optimization with Constraints: Advanced systems can incorporate specific constraints, such as the use of green solvents or the avoidance of hazardous reagents, to align with sustainability goals. nih.gov

For this compound, an AI tool could identify novel synthetic pathways that are more efficient or sustainable than currently known methods. By training on extensive reaction data, these models can uncover non-intuitive connections and suggest innovative uses of catalysts or reagents, thereby accelerating the discovery and development process. tandfonline.com

Table 2: AI/ML Approaches in Chemical Synthesis

Technology Application Potential Impact on this compound Synthesis
Machine Learning Models Predict reaction outcomes and viability. nih.govwikipedia.org Higher accuracy in predicting the success of novel fluorination or asymmetric reduction steps.
Graph Neural Networks Treat molecules as graphs to predict reactivity. nih.gov Better understanding of how the fluorine atom influences reactivity at the chiral center.
Natural Language Processing Extract reaction data from scientific literature. Rapidly build comprehensive reaction databases to train more effective predictive models.

Expanding Applications in Green Chemistry and Sustainable Synthesis Methodologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound provides multiple opportunities for applying these principles.

Alternative Solvents: A primary goal of green chemistry is to replace hazardous organic solvents. nih.gov Research into using water as a reaction medium, facilitated by "designer" surfactants that create nanoreactors, offers a promising alternative. scispace.com Fluorinated alcohols themselves, such as trifluoroethanol (TFE), are also considered remarkable solvents that can promote certain reactions without the need for a catalyst, enhancing sustainability. researchgate.netrsc.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. The synthesis of chiral alcohols is a well-established application of biocatalysis, often using alcohol dehydrogenases to reduce prochiral ketones with high enantioselectivity. acs.org Developing a biocatalytic route to this compound from a fluorinated ketone precursor would be a significant advancement in sustainable synthesis. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Catalytic approaches, including photocatalysis and electrocatalysis, are inherently more atom-economical than stoichiometric reactions.

By focusing on these areas, future syntheses of this compound can be made more environmentally benign, aligning with the broader push for sustainability in the chemical industry. rsc.org

Role in Advanced Materials Science Research Beyond Current Applications

While primarily used as a chiral building block in medicinal chemistry, the unique properties of this compound—namely its chirality and fluorination—make it a candidate for research in advanced materials science.

Fluorinated Polymers: The incorporation of fluorine into polymers can impart unique characteristics, including chemical resistance, low surface tension, and specific optical properties. plasticsengineering.org this compound could serve as a chiral monomer or a chiral additive in the synthesis of specialty fluoropolymers. Such polymers could find applications as photoresists in semiconductor lithography or as materials with tailored dielectric properties. acs.orgplasticsengineering.org

Liquid Crystals: The introduction of fluorine and chiral centers into molecules is a key strategy for designing advanced liquid crystal (LC) materials. nih.gov Fluorine atoms can modify crucial properties like dielectric anisotropy and melting point, while a chiral center can induce the formation of helical superstructures, leading to ferroelectric or cholesteric phases. tandfonline.commdpi.com this compound could be incorporated as a chiral tail in a larger mesogenic molecule, potentially leading to novel LCs for display technologies or optical sensors. nih.govnih.gov

Chiral Materials for Separation: The chiral nature of the compound could be exploited by immobilizing it onto a solid support, creating a chiral stationary phase for enantioselective chromatography.

The combination of its stereochemistry and the unique electronic properties of the C-F bond provides a foundation for exploring this compound in applications far beyond its current use, opening new avenues in materials discovery. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure (2S)-4-fluorobutan-2-ol?

  • Methodological Answer : The synthesis of this compound typically involves fluorination at the C4 position of a chiral butan-2-ol precursor. Key steps include:
  • Starting Material : Use (2S)-butan-2-ol derivatives (e.g., (2S)-4-hydroxybutan-2-ol) as substrates.
  • Fluorination : Employ fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under inert conditions (e.g., dry THF, -78°C) to replace hydroxyl groups with fluorine while preserving stereochemistry .
  • Chiral Resolution : If racemization occurs, use enzymatic resolution (e.g., lipase-mediated kinetic resolution) or chiral column chromatography (e.g., Chiralpak® IA/IB) to isolate the (S)-enantiomer .

Q. How can the stereochemical purity of this compound be validated?

  • Methodological Answer : Validate enantiomeric excess (ee) using:
  • Chiral HPLC : Columns like Chiralcel® OD-H with hexane/isopropanol (90:10) mobile phase; compare retention times with racemic standards .
  • NMR Spectroscopy : Utilize chiral solvating agents (e.g., Eu(hfc)₃) to induce splitting in ¹H or ¹⁹F NMR signals, enabling quantification of diastereomeric ratios .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for the pure enantiomer .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Multinuclear NMR :
  • ¹⁹F NMR : Identifies fluorine environment (δ ~ -200 to -220 ppm for CF₃ groups in similar fluorinated alcohols) .
  • ¹H and ¹³C NMR : Assign peaks using DEPT-135 and HSQC for C-F coupling analysis.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Detect hydroxyl (ν ~ 3300 cm⁻¹) and C-F (ν ~ 1100 cm⁻¹) stretches to confirm functional groups .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The C4 fluorine in this compound acts as a strong electron-withdrawing group, polarizing adjacent C-O bonds and enhancing nucleophilic attack at C2.
  • Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., (2S)-butan-2-ol) in SN2 reactions using polar aprotic solvents (e.g., DMSO).
  • Data Analysis : Use kinetic studies (e.g., pseudo-first-order conditions) to calculate rate constants (k) and activation parameters (ΔH‡, ΔS‡) via Eyring plots .

Q. What strategies mitigate racemization during derivatization of this compound?

  • Methodological Answer : Racemization often occurs during esterification or oxidation. Mitigation strategies include:
  • Low-Temperature Reactions : Conduct acylations at ≤0°C to minimize stereochemical scrambling.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during harsh reactions.
  • Enzymatic Catalysis : Employ lipases (e.g., Candida antarctica Lipase B) for stereoretentive transformations .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., alcohol dehydrogenases). Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions in active sites .
  • MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-enzyme complexes over 100-ns trajectories.
  • QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro activity data from analogous fluorinated alcohols .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

  • Methodological Answer :
  • Catalyst Efficiency : Transition from stoichiometric chiral auxiliaries to catalytic asymmetric methods (e.g., organocatalysts like proline derivatives) to reduce costs.
  • Purification : Optimize continuous chromatography systems (e.g., simulated moving bed) for large-scale enantiomer separation.
  • Process Analytics : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring of ee and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.